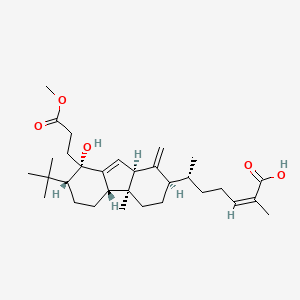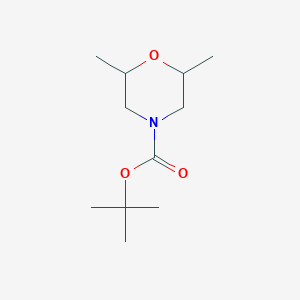![molecular formula C8H7N3O2 B13069867 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist, influencing neurotransmission.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it can modulate neurotransmission by enhancing the inhibitory effects of GABA, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Explored for its potential therapeutic applications.
Uniqueness
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a GABA A receptor agonist sets it apart from other imidazopyridine derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4H,1H3,(H,12,13) |
InChI Key |
CHMWNWDAHNZFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=NC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)












![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
